Hexapeptide-33
Description
Historical Context and Genesis of Hexapeptide-33 Discovery
The development of this compound, known commercially as W3 Peptide, emerged from advances in peptide synthesis and screening technologies. inci.guide It was created by Novacell Technology through the application of peptide library technology. inci.guide This method allows for the generation and screening of a vast number of different peptides to identify those with specific, desired biological activities. The discovery was driven by the search for novel bioactive peptides that could influence cellular processes relevant to skin health and regeneration. inci.guidecellsource.co.jp The resulting synthetic peptide consists of the amino acids arginine, leucine, lysine (B10760008), phenylalanine, serine, and tyrosine. creative-peptides.com
Academic Significance of this compound within Peptide Science
Within peptide science, this compound is recognized as a signal peptide. healthana.conih.gov Signal peptides are a class of bioactive molecules that can influence cellular behavior by activating specific signaling pathways. researchgate.netnih.govgenesispub.org The academic significance of this compound lies in its multifaceted functionality, which includes promoting the synthesis of collagen I, stimulating cell migration, and inhibiting the synthesis of melanin (B1238610). creative-peptides.comregenerativesportspineandspa.commotifbiotech.com
Its mechanism of action involves targeting G-Protein-Coupled-Receptors (GPCRs), which are widely distributed in human cells. inci.guide Research has indicated that a subtype of this receptor family, the Adhesion G-Protein-Coupled Receptor (aGPCR), is expressed in skin keratinocytes and is involved in the process of epidermal differentiation. inci.guide By interacting with these cellular pathways, this compound serves as a model for understanding how synthetic peptides can mimic natural biological processes to achieve specific outcomes, such as wound healing and anti-aging effects. inci.guideregenerativesportspineandspa.comulprospector.com
Table 1: Investigated Functions of this compound
| Investigated Function | Cellular/Biological Process | Reference |
|---|---|---|
| Wound Healing Support | Promotes cell migration. | inci.guidecreative-peptides.comregenerativesportspineandspa.commotifbiotech.com |
| Anti-Aging Properties | Stimulates Collagen I synthesis. | creative-peptides.comregenerativesportspineandspa.commotifbiotech.com |
| Skin Whitening Effects | Inhibits melanin synthesis. | inci.guidecreative-peptides.comregenerativesportspineandspa.commotifbiotech.com |
| Angiogenesis Stimulation | Stimulates blood vessel formation. | inci.guidemotifbiotech.com |
Overview of Interdisciplinary Research Paradigms for this compound
Research on this compound is inherently interdisciplinary, bridging chemistry, cell biology, dermatology, and regenerative medicine. The primary paradigm for its study has been in the context of cosmetology and dermatology, where it is investigated for its potential to improve skin appearance and health. inci.guidelccell.com It is often studied in conjunction with other active ingredients, such as Swertia Chirata Extract and various growth factors, to assess synergistic effects in regenerative skincare formulations. cellsource.co.jplccell.com
More recently, the scope of this compound research has expanded into oncology. A novel study has explored a self-assembling hexapeptide system for its ability to induce the degradation of Programmed death-ligand 1 (PD-L1). nih.gov This research positions the peptide not just as a passive carrier for chemotherapeutics but as an active immunotherapeutic agent, opening a new avenue for its application in cancer therapy. nih.gov This expansion into cancer immunotherapy highlights a significant shift, demonstrating the peptide's potential beyond its initial applications in skincare. Another area of research has focused on a modified hexapeptide, WKYMVm, which has been shown to induce M2 macrophage polarization to promote angiogenesis in bone repair, suggesting applications in regenerative medicine and tissue engineering. biorxiv.org
Table 2: Interdisciplinary Research Applications of Hexapeptides
| Research Field | Focus of Study | Specific Hexapeptide/System | Reference |
|---|---|---|---|
| Dermatology/Cosmetology | Skin regeneration, anti-aging, whitening. | This compound (W3 Peptide) | inci.guidecellsource.co.jplccell.com |
| Regenerative Medicine | Angiogenesis for bone repair. | WKYMVm (modified hexapeptide) | biorxiv.org |
| Oncology | PD-L1 degradation for cancer immunotherapy. | Self-assembling hexapeptide hydrogel | nih.gov |
| Oncology | Localized chemotherapy delivery. | Injectable hexapeptide hydrogel | acs.org |
Properties
Molecular Formula |
C39H60N10O9 |
|---|---|
Molecular Weight |
813.1 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Hexapeptide 33
Elucidation of Hexapeptide-33 Primary and Secondary Structures
The function of a peptide is intrinsically linked to its structure, which begins with the linear sequence of amino acids (primary structure) and extends to the local spatial arrangement of the polypeptide chain (secondary structure).
The primary structure of this compound consists of a specific sequence of six amino acids. The sequence is L-Seryl-L-phenylalanyl-L-lysyl-L-leucyl-L-arginyl-L-tyrosine, commonly abbreviated as SFKLRY. The terminal ends of the peptide are typically a free amine group at the N-terminus (on Serine) and a free carboxyl group at the C-terminus (on Tyrosine).
| Component | Details |
| Full Name | L-Seryl-L-phenylalanyl-L-lysyl-L-leucyl-L-arginyl-L-tyrosine |
| One-Letter Code | SFKLRY |
| Molecular Formula | C₃₉H₆₀N₁₀O₉ |
| Terminal Groups | N-terminus: Amine (H₂N-), C-terminus: Carboxyl (-COOH) |
Post-translational modifications (PTMs) are chemical alterations to a peptide after its synthesis, which can significantly impact its structure and function. One such modification identified for an analog of this compound is C-terminal amidation. researchgate.netresearchgate.netresearchgate.net In this modification, the C-terminal carboxyl group is converted to a primary amide (-CONH₂), forming the peptide SFKLRY-NH₂. researchgate.netresearchgate.netresearchgate.netresearchgate.net This amidation neutralizes the negative charge at the C-terminus, which can alter the peptide's conformational preferences and its interactions with biological targets. researchgate.net
Conformational analysis investigates the three-dimensional shapes a peptide can adopt. Peptides in solution are often flexible and exist as an ensemble of different conformations. The specific amino acid sequence dictates the propensity for forming secondary structures like α-helices and β-turns.
For analogs of this compound, conformational studies indicate that the structure is dynamic and can be influenced by its environment and modifications. Circular dichroism experiments on an amidated analog (SFKLRY-NH₂) revealed that its conformation changes into a more open and regular structure upon interaction with calcium and phosphate (B84403) ions. researchgate.net In studies of other hexapeptides, the introduction of D-amino acids or proline residues is a common strategy to induce specific turn-like conformations, thereby restricting the peptide's flexibility and stabilizing a particular three-dimensional structure. The presence of both bulky aromatic residues (Phenylalanine, Tyrosine) and charged residues (Lysine, Arginine) in the SFKLRY sequence suggests a complex conformational landscape that can be influenced by solvent polarity and pH.
Advanced Spectroscopic Characterization of this compound Conformation
A suite of advanced spectroscopic techniques is employed to provide detailed insights into the molecular structure, purity, and conformational dynamics of peptides like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing the interactions between atomic nuclei, NMR can provide data on bond connectivity and spatial proximity between atoms.
For the amidated analog SFKLRY-NH₂, two-dimensional (2D) ¹H NMR studies have been utilized to compare its solution conformation with its C-terminal free acid counterpart. researchgate.net Such studies often involve experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy). uni-regensburg.de These experiments help in assigning all proton signals and identifying through-space proximities between protons, which are used to calculate distance constraints for molecular modeling. researchgate.netuni-regensburg.de For example, the temperature dependence of amide proton chemical shifts can be used to identify protons involved in stable intramolecular hydrogen bonds, which are key features of defined secondary structures. uni-regensburg.de
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the secondary structure of peptides. The characteristic CD spectra for α-helices, β-sheets, β-turns, and random coils allow for the estimation of the relative content of these structures in a peptide.
CD studies on a C-terminally amidated analog of this compound demonstrated that the peptide undergoes conformational changes in the presence of certain ions, suggesting a flexible structure that adapts to its environment. researchgate.net In a broader context, CD spectroscopy is used to assess how modifications, such as the introduction of unnatural amino acids, affect the secondary structure of peptides. For instance, studies on other modified hexapeptides have used CD to show a loss of α-helical structure upon incorporation of a lactone moiety. uni-regensburg.de
Mass Spectrometry (MS) is an essential analytical technique used to confirm the identity and assess the purity of synthetic peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of a peptide's molecular weight.
The identity of a synthetic peptide like this compound is confirmed by matching the experimentally measured molecular weight with the theoretically calculated value based on its amino acid sequence. High-Performance Liquid Chromatography (HPLC) is often coupled with MS (LC-MS) to separate the target peptide from impurities prior to mass analysis, providing a robust method for purity assessment. google.com For this compound, the expected monoisotopic mass provides a clear benchmark for validation. Any deviation or the presence of additional signals in the mass spectrum would indicate impurities or unintended modifications.
Table 2: Example of Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₉H₆₀N₁₀O₉ |
| Theoretical Monoisotopic Mass | 812.4545 Da |
| Typical Experimental Mass ([M+H]⁺) | ~813.4618 Da |
| Instrumentation | Electrospray Ionization (ESI) or MALDI-TOF MS |
Computational Modeling and Simulation of this compound Dynamics
The dynamic nature of peptides is intrinsically linked to their biological function. Computational modeling and simulation have become indispensable tools for exploring the conformational landscape of peptides like this compound, providing insights that are often inaccessible through experimental methods alone. These in silico techniques allow for the detailed examination of the peptide's structural flexibility, its interactions with its environment, and the molecular basis of its activity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for this compound Interactions
To achieve a more accurate description of the electronic and structural properties of peptides, especially during interactions or reactions, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, known as QM/MM, is often employed. csic.es In this multiscale approach, the chemically active part of the system (e.g., the peptide and its direct interaction partners) is treated with a high-level QM method, while the larger environment (e.g., solvent) is described by a more computationally efficient MM force field. csic.es
QM/MM methods are particularly useful for studying enzymatic reactions and other processes where bond breaking and formation occur. springernature.com While their application to self-assembling peptides is less frequent due to the complexity of the setup and computational cost, they offer significant potential. csic.es The accuracy of QM/MM calculations is highly dependent on the size of the QM region and the level of theory used. csic.es Various protocols exist for defining the boundary between the QM and MM regions and for handling their interactions. csic.esacs.org
These hybrid methods have been successfully used to improve the accuracy of predictions for various molecular properties. For instance, QM/MM approaches have been shown to enhance the prediction of NMR chemical shifts by enabling conformational sampling through ab initio molecular dynamics simulations. springernature.com They are also valuable in computational enzymology for understanding reaction mechanisms. springernature.com
Docking Studies and Ligand Binding Site Analysis for this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as a peptide) when bound to a second molecule (the receptor, typically a protein). acs.org This method is crucial for understanding the structure-activity relationship of bioactive peptides by characterizing their behavior within the binding site of a target protein. acs.org
The process involves generating various conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. acs.org For docking studies involving hexapeptides, the 3D structures of the peptides are often modeled using servers like PEP-FOLD3, which samples various conformations. nih.gov The docking simulations themselves can be performed with software like AutoDock Vina. nih.gov
Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide-receptor complex. For example, in a study of hexapeptide substrates for the SARS-CoV-2 main protease, docking simulations, followed by molecular dynamics, identified stable complexes and provided insights into substrate recognition. nih.gov Similarly, docking studies of allosteric modulators on the glucagon-like peptide 1 receptor suggested a binding site around the transmembrane domain TM6. mdpi.com The results of docking can be further validated and analyzed using tools like PyMOL and BIOVIA Discovery Studio. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying the peptide's structure and observing the resulting changes in its function, researchers can identify the key amino acid residues and structural features responsible for its activity.
Systematic Amino Acid Substitutions and Functional Impact on this compound Activity
For example, in a study of the antifungal hexapeptide PAF19, substituting residues at positions 3 and 4 led to the identification of new peptides with stronger and more selective antifungal activity. asm.org Specifically, peptides PAF26, PAF32, and PAF34, which resulted from these substitutions, showed enhanced activity against several fungal pathogens while exhibiting reduced toxicity to non-target organisms. asm.org This highlights that even single or double residue substitutions can significantly alter the activity profile of a hexapeptide. asm.org
Similarly, in the case of the endozepine octadecaneuropeptide (B1591338) (ODN), SAR studies revealed that the C-terminal hexapeptide fragment was the minimal sequence required for its full biological activity in stimulating neurosteroid biosynthesis. nih.gov Deletion or substitution of amino acids within this hexapeptide region completely abolished its effect. nih.gov In another example, studies on wollamide cyclic hexapeptides showed that substituting the D-Ornithine residue in wollamide B with D-Arginine (wollamide B1) or D-Lysine (wollamide B2) resulted in the most potent antimycobacterial activity. nih.govasm.org
Table 2: Impact of Amino Acid Substitutions on Hexapeptide Activity
| Original Peptide/Residue | Substitution | Resulting Peptide | Impact on Activity |
| PAF19 | Residues at positions 3 & 4 | PAF26, PAF32, PAF34 | Stronger and more selective antifungal activity. asm.org |
| ODN C-terminal octapeptide | Deletion of Arg1 or Pro2 | - | No effect on activity. nih.gov |
| ODN C-terminal hexapeptide | Deletion or replacement of any amino acid | - | Total abolishment of activity. nih.gov |
| Wollamide B (D-Orn at residue VI) | D-Arginine | Wollamide B1 | Most potent antimycobacterial activity. nih.govasm.org |
| Wollamide B (D-Orn at residue VI) | D-Lysine | Wollamide B2 | Most potent antimycobacterial activity. nih.govasm.org |
Chiral Modification Effects on this compound Biological Activity
Chirality, or the "handedness" of a molecule, plays a critical role in its biological activity due to the stereospecific nature of biological interactions. nih.gov Incorporating D-amino acids (the non-natural enantiomer) into a peptide composed of L-amino acids (the natural form) can have profound effects on its structure, stability, and function. nih.gov
The introduction of D-amino acids can alter the secondary structure of a peptide. For instance, a D-amino acid substitution can disrupt an α-helix by inducing a kink. nih.gov However, in some cases, alternating L- and D-amino acids can promote the formation of specific structures, such as hydrogels, by creating an amphipathic arrangement. nih.gov
From a functional perspective, D-amino acid substitution can enhance the enzymatic stability of peptides, making them more resistant to degradation by proteases. nih.gov This is a significant advantage for therapeutic peptides. Furthermore, chirality can directly influence biological activity. For example, in the case of wollamide B, replacing the D-Ornithine with its L-enantiomer (L-Arg or L-Lys) resulted in a complete loss of antimycobacterial activity. asm.org In another study, the incorporation of D-lysine into tripodal peptides led to a candidate molecule with excellent activity against both Gram-negative and Gram-positive bacteria. acs.orgreading.ac.uk
Conformational Restriction and Cyclization Strategies for this compound Analogs
To overcome the inherent flexibility of linear peptides like this compound and to stabilize a specific bioactive conformation, various strategies involving conformational restriction and cyclization would be employed for its analogs. These approaches aim to improve properties such as receptor affinity, selectivity, and metabolic stability.
Conformational Restriction:
This involves modifying the peptide backbone or side chains to limit the range of accessible conformations. The goal is to lock the peptide into a shape that is optimal for binding to its biological target. Common methods include:
Incorporation of sterically hindered amino acids: Replacing standard amino acids with those that have bulkier side chains or modifications at the α-carbon (like Cα-methylation) can restrict bond rotation and favor specific backbone torsion angles. magtech.com.cn
Introduction of proline and proline analogs: The cyclic nature of the proline side chain inherently restricts the peptide backbone.
N-methylation: Methylating the amide nitrogen of the peptide bond can prevent hydrogen bond formation and alter the local conformation. pnas.org
Cyclization Strategies:
Cyclization transforms the linear peptide into a cyclic structure, significantly reducing its conformational freedom. This is a powerful tool for creating more rigid and stable peptide analogs. rsc.org Several cyclization methods could be applied to analogs of this compound:
Head-to-tail cyclization: This involves forming a peptide bond between the N-terminal serine and the C-terminal tyrosine. This is a common strategy for creating a simple macrocycle. researchgate.net
Side-chain to side-chain cyclization: The side chains of amino acids within the sequence can be linked. For a this compound analog, potential linkages could be formed between the side chains of:
Lysine (B10760008) and another amino acid with a reactive side chain.
Tyrosine and another suitable residue. thieme-connect.com
Backbone cyclization: This less common approach involves creating a link between a side chain and the peptide backbone. igem.wiki
The choice of cyclization strategy and the specific residues involved would be guided by computational modeling and the desired final conformation.
Research Findings from Analogous Systems:
Studies on other cyclic hexapeptides provide insights into the expected outcomes of such modifications. For instance, research has shown that:
Cyclization can lead to well-defined structures containing secondary structural elements like β-turns. nih.govnih.gov
The conformational properties of cyclic peptides can be extensively studied using NMR spectroscopy to determine inter-proton distances and coupling constants, which in turn define the three-dimensional structure in solution. pnas.orgnih.gov
Molecular dynamics simulations can be used to explore the conformational landscape of both linear and cyclic peptides, providing insights into their flexibility and the stability of different conformations. igem.wikinih.govmpg.denih.govchemrxiv.orgbiorxiv.orgfrontiersin.org
The increased rigidity of cyclic peptides often correlates with enhanced biological activity and improved resistance to enzymatic degradation compared to their linear counterparts. nih.govnih.gov
The table below illustrates different cyclization strategies that could theoretically be applied to create analogs of this compound, based on general peptide chemistry principles.
| Cyclization Strategy | Involved Residues (Example) | Linkage Type | Resulting Structure |
| Head-to-Tail | Ser (N-terminus) - Tyr (C-terminus) | Amide bond | Monocyclic peptide |
| Side-Chain to Side-Chain | Lys - Asp (if substituted) | Amide bond (Lactam bridge) | Bicyclic or constrained monocyclic |
| Side-Chain to Side-Chain | Cys - Cys (if substituted) | Disulfide bond | Disulfide-bridged cyclic peptide |
To generate a scientifically robust article on this compound itself, dedicated research focusing on its synthesis and detailed structural analysis would be necessary.
Biosynthetic Pathways and Synthetic Methodologies for Hexapeptide 33
Recombinant Expression Strategies for Hexapeptide-33 Production
While recombinant DNA technology is a powerful tool for producing large peptides and proteins, its application to the synthesis of a small peptide like this compound is generally not the preferred method. The challenges associated with constructing expression vectors, optimizing codon usage, and preventing rapid degradation of such a short peptide by host cell proteases often make this approach less efficient and cost-effective compared to chemical synthesis methods. tu-darmstadt.de
Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound
Solid-Phase Peptide Synthesis (SPPS) stands as the most prevalent and efficient method for synthesizing peptides of moderate length, including this compound. rsc.orgbachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.comdiva-portal.org The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are simply washed away by filtration after each coupling and deprotection step. bachem.com
Fmoc-Based SPPS Protocols for this compound
The most widely adopted strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. tu-darmstadt.despringernature.com In this protocol, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). springernature.comacs.org
The synthesis of this compound (H-Ser-Phe-Lys-Leu-Arg-Tyr-OH) via Fmoc-SPPS would proceed as follows:
Resin Loading: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is first attached to a suitable resin. mdpi.com
Deprotection: The Fmoc group is removed from the tyrosine residue using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tu-darmstadt.demdpi.com
Coupling: The next amino acid in the sequence, Fmoc-Arg(Pbf)-OH (Pbf: pentamethyldihydrobenzofuran-5-sulfonyl), is activated and coupled to the free amino group of the resin-bound tyrosine. researchgate.net
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, and Fmoc-Ser(tBu)-OH) until the full hexapeptide chain is assembled. researchgate.net
Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. mdpi.commdpi.com
Resin Selection and Loading Efficiency for this compound Synthesis
The loading efficiency, which refers to the amount of the first amino acid successfully attached to the resin, is another crucial parameter. It is typically determined spectrophotometrically after the first Fmoc deprotection step. Optimizing the loading is essential to maximize the yield of the final peptide while minimizing the potential for aggregation and incomplete reactions on the solid support. rsc.org The use of polyethylene (B3416737) glycol (PEG)-based resins, such as ChemMatrix® resin, can also be advantageous. rsc.orgbiotage.com These resins exhibit excellent swelling properties in a variety of solvents and provide a more hydrophilic environment, which can help to reduce peptide chain aggregation during synthesis. biotage.com
Coupling Reagents and Reaction Optimization in this compound Synthesis
The formation of the amide bond between amino acids requires the activation of the carboxylic acid group of the incoming amino acid. springernature.com A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal racemization. sigmaaldrich.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve coupling efficiency. diva-portal.orgmdpi.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity. mdpi.com
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are among the most effective and widely used coupling reagents, particularly for sterically hindered couplings. mdpi.comresearchgate.netsigmaaldrich.com
Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS. tu-darmstadt.de While generally more labor-intensive due to the need for purification after each step, LPPS can be advantageous for large-scale production and for the synthesis of certain complex peptides. sci-hub.sersc.org
Fragment Condensation and Segment Coupling in this compound Synthesis
A key strategy in LPPS is fragment condensation, where smaller, protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. tu-darmstadt.deacs.org For this compound, a possible fragment condensation strategy could involve the synthesis of two tripeptide fragments, for example, H-Ser(tBu)-Phe-Lys(Boc)-OH and H-Leu-Arg(Pbf)-Tyr(tBu)-OH.
Protecting Group Strategies for this compound Synthesis
The chemical synthesis of peptides like this compound is a complex undertaking that requires the sequential addition of amino acids in a specific order. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, reactive functional groups on the amino acids must be temporarily blocked using protecting groups. nih.gov The selection of these protecting groups is a critical aspect of the synthesis strategy. nih.gov
The synthesis of peptides is primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), a technique that involves building the peptide chain on a solid resin support. biopharmaspec.com Two main orthogonal protection strategies are predominantly used in SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. nih.gov Orthogonal protection schemes are crucial as they allow for the selective removal of one type of protecting group without affecting others. nih.gov
Temporary vs. Permanent Protecting Groups:
Protecting groups can be categorized as temporary or permanent. nih.gov
Temporary Protecting Groups: These are used to protect the α-amino group of the incoming amino acid. They are removed at each cycle of the synthesis to allow for the coupling of the next amino acid. The most common temporary protecting groups are Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov
Permanent Protecting Groups: These are used to protect the reactive side chains of the amino acids and remain in place throughout the synthesis. They are only removed during the final step when the completed peptide is cleaved from the resin support. nih.gov
The Fmoc/tBu Strategy:
The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis due to its use of milder reaction conditions. nih.govhplc.eu
α-Amino Protection: The α-amino group is protected by the base-labile Fmoc group. This group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). biopharmaspec.comhplc.eu
Side-Chain Protection: The side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group. nih.gov These groups are resistant to the basic conditions used for Fmoc removal but are cleaved by a moderately strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. nih.gov
The Boc/Bzl Strategy:
The Boc/Bzl strategy was developed earlier but is still employed in certain situations. hplc.eu
α-Amino Protection: The α-amino group is protected by the acid-labile Boc group. This group is removed at each step by treatment with a moderate acid, like TFA. hplc.euphmethods.net
Side-Chain Protection: The side chains are protected by groups such as benzyl (B1604629) (Bzl), which require a very strong acid, like hydrofluoric acid (HF), for their removal during the final cleavage step. nih.govphmethods.net
The choice between these strategies depends on the specific amino acid sequence of this compound and the desired final product. However, the Fmoc/tBu strategy is generally favored for its milder conditions and broader compatibility. hplc.eu
Table 1: Common Protecting Groups in Peptide Synthesis
| Functional Group | Protecting Group (Fmoc/tBu Strategy) | Protecting Group (Boc/Bzl Strategy) | Cleavage Condition |
|---|---|---|---|
| α-Amino | Fmoc | Boc | Base (e.g., Piperidine) |
| Carboxyl (Asp, Glu) | tBu (tert-butyl) | Bzl (Benzyl) | Acid (e.g., TFA) |
| Hydroxyl (Ser, Thr, Tyr) | tBu (tert-butyl) | Bzl (Benzyl) | Acid (e.g., TFA) |
| Amino (Lys, Orn) | Boc (tert-butyloxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Acid (e.g., TFA) |
| Guanidino (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) | Acid (e.g., TFA) |
Purification and Analytical Validation Protocols for Synthetic this compound
Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target this compound along with various impurities. bachem.com These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps. bachem.com Therefore, a robust purification process and comprehensive analytical validation are essential to ensure the purity and identity of the final peptide.
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique used for both the purification and the purity analysis of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. nih.govharvardapparatus.com In RP-HPLC, peptides are separated based on their hydrophobicity. bachem.com
The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a column packed with a non-polar stationary phase, typically C18-modified silica. bachem.com A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase is used to elute the peptides from the column. hplc.eubachem.com An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. lcms.cz The eluted peptides are detected by their absorbance at a wavelength of 210-220 nm, which is characteristic of the peptide bond. bachem.comaltabioscience.com
Fractions are collected as they elute from the column. Each fraction is then analyzed by analytical HPLC to determine its purity. Fractions containing the this compound at the desired purity level are pooled and lyophilized (freeze-dried) to obtain the final product as a powder. bachem.com
Table 2: Typical RP-HPLC Conditions for this compound Purification and Analysis
| Parameter | Preparative HPLC (Purification) | Analytical HPLC (Purity Assessment) |
|---|---|---|
| Column | C18, larger particle size (e.g., 10 µm) | C18, smaller particle size (e.g., 3-5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Shallow gradient of increasing Mobile Phase B | Optimized gradient for resolving impurities |
| Flow Rate | Higher (e.g., mL/min) | Lower (e.g., µL/min to mL/min) |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Sample Load | Milligram to gram quantities | Microgram quantities |
Quality Control and Characterization of Synthetic this compound
A comprehensive quality control (QC) program is essential to ensure the identity, purity, and consistency of each batch of synthetic this compound. polypeptide.com This involves a panel of analytical tests that characterize the peptide and quantify any impurities. Regulatory bodies like the FDA and EMA provide guidelines for the quality control of synthetic peptides. dlrcgroup.com
The key analytical methods used for the QC of this compound include:
High-Performance Liquid Chromatography (HPLC): As described previously, RP-HPLC is used to determine the purity of the peptide and to quantify any related peptide impurities. polypeptide.com
Mass Spectrometry (MS): This is a critical tool for confirming the identity of the synthetic peptide. innovagen.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to measure the molecular weight of the peptide, which must match the theoretical mass of this compound. taylorfrancis.comnih.gov MS is also invaluable for identifying impurities. waters.com
Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition of the peptide and to accurately determine its concentration. tamu.eduresearchgate.net The peptide is hydrolyzed into its constituent amino acids, which are then quantified. nih.gov The resulting amino acid ratios should be consistent with the sequence of this compound. tamu.edu
Other tests may also be performed as part of the release specifications, such as determining the appearance, solubility, and the content of residual solvents or counter-ions (like TFA). polypeptide.com
Table 3: Quality Control and Characterization Tests for Synthetic this compound
| Test | Purpose | Method | Acceptance Criteria |
|---|---|---|---|
| Appearance | Visual inspection of the physical state | Visual | White to off-white powder |
| Identity | Confirmation of the correct peptide | Mass Spectrometry (MS) | The measured molecular weight corresponds to the theoretical molecular weight of this compound. |
| Purity | Quantification of the target peptide and impurities | RP-HPLC | Typically ≥95% or ≥98% (application dependent) |
| Amino Acid Composition | Verification of the amino acid content and ratio | Amino Acid Analysis (AAA) | The relative ratios of the constituent amino acids are consistent with the theoretical sequence. |
| Peptide Content | Accurate quantification of the peptide amount | Amino Acid Analysis (AAA) or Nitrogen Analysis | Typically reported as a percentage. |
| Residual Solvents | Quantification of any remaining solvents from synthesis | Gas Chromatography (GC) | Within specified limits (e.g., per ICH guidelines) |
| Counter-ion Content | Quantification of residual ions from purification (e.g., TFA) | Ion Chromatography or HPLC | Typically reported as a percentage. |
Mechanistic Dissection of Hexapeptide 33 Biological Interactions
Identification and Characterization of Hexapeptide-33 Molecular Targets
The biological effects of this compound are initiated through its binding to and modulation of several key molecular structures, including cell surface receptors, extracellular matrix components, and enzymatic pathways.
This compound is known to target G-Protein-Coupled Receptors (GPCRs), a large and versatile superfamily of cell membrane-bound proteins that play a pivotal role in signal transduction. ci.guide GPCRs are integral to a vast number of biological processes and are considered ideal therapeutic targets. nih.gov These receptors are characterized by their seven-transmembrane alpha-helical structure and their coupling to intracellular heterotrimeric G proteins. nih.gov Upon activation by a ligand like a peptide, the GPCR undergoes a conformational change, which in turn activates the associated G protein, initiating a cascade of intracellular events. nih.gov The interaction of peptides with GPCRs is a well-established paradigm in pharmacology, with endogenous peptides serving as natural ligands for many receptors in the rhodopsin and secretin classes. nih.gov The bioactivity of many peptides is conferred by specific, often short, amino acid sequences that bind to these receptors. acs.orgacs.org
Further investigation has revealed that this compound's activity involves a specific subtype of the GPCR family known as Adhesion G-Protein-Coupled Receptors (aGPCRs). ci.guide These receptors are notably expressed in skin keratinocytes and are involved in the critical process of epidermal differentiation. ci.guide The human genome contains 33 aGPCRs, and their role in skin homeostasis is an area of active research. nih.govresearchgate.net
Studies have highlighted specific aGPCRs, such as ADGRF4 (also known as GPR115) and ADGRL2, as key regulators of this process. nih.govbiorxiv.org GPR115 is found in suprabasal, noncornified keratinocytes, and its absence has been shown to abrogate the expression of Keratin 1 (KRT1) and reduce keratinocyte stratification, indicating a crucial function in epidermal differentiation. nih.govnih.gov Similarly, functional screens have identified ADGRL2 as essential for epidermal differentiation, where it selectively activates the Gα13 subunit to initiate downstream signaling. biorxiv.org By targeting this class of receptors, this compound can influence the fundamental processes governing the development and maintenance of the epidermal barrier.
Table 1: Role of Specific Adhesion GPCRs in Epidermal Function
| Receptor Name | Gene | Location in Epidermis | Known Function in Epidermal Differentiation |
| GPR115 | ADGRF4 | Suprabasal, noncornified keratinocytes | Regulates expression of Keratin 1 (KRT1) and promotes keratinocyte stratification. nih.govresearchgate.netnih.gov |
| Latrophilin 2 | ADGRL2 | Epidermal Keratinocytes | Essential for differentiation; selectively activates Gα13 signaling. biorxiv.org |
This compound has been shown to modulate the synthesis of key proteins within the extracellular matrix (ECM). Specifically, it promotes the synthesis of Collagen I, a foundational structural protein in the dermis responsible for its tensile strength. creative-peptides.commyrevea.com This activity is consistent with the known functions of other "signal peptides," which can stimulate skin fibroblasts to increase the production of collagen, elastin (B1584352), fibronectin, and glycosaminoglycans. encyclopedia.pub For example, the hexapeptide Val–Gly–Val–Ala–Pro–Gly and its derivative, palmitoyl (B13399708) hexapeptide-12, are known to stimulate collagen and elastin fibroblasts. encyclopedia.pub By influencing the production of crucial ECM components, this compound can contribute to the structural integrity and resilience of the skin. myrevea.com
The biological activity of this compound extends to the modulation of enzymatic processes. It has been reported to inhibit melanin (B1238610) synthesis, suggesting an interaction with enzymes in the melanogenesis pathway, such as tyrosinase. creative-peptides.com Furthermore, it is described as having antioxidant functions, which implies an ability to inhibit reactions promoted by oxygen, potentially by modulating oxidative enzymes or scavenging free radicals directly. cosmileeurope.eu
The capacity for enzyme modulation is a recognized characteristic of certain classes of bioactive peptides. encyclopedia.pub For comparison, a different synthetic peptide, Hexapeptide-11, has been found to activate extracellular matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation and remodeling. nih.gov This highlights the diverse and sometimes opposing enzymatic effects that can be achieved with specific hexapeptide sequences.
Table 2: Comparative Enzymatic Modulation by Different Hexapeptides
| Peptide | Reported Enzymatic Activity | Implied/Targeted Enzyme(s) | Functional Outcome |
| This compound | Inhibits melanin synthesis. creative-peptides.com | Tyrosinase Pathway Enzymes | Skin whitening. creative-peptides.com |
| Possesses antioxidant properties. cosmileeurope.eu | Oxidative Enzymes | Skin protection. cosmileeurope.eu | |
| Hexapeptide-11 | Activates extracellular MMPs. nih.gov | Matrix Metalloproteinases (MMPs) | ECM remodeling. nih.gov |
Modulation of protein-protein interactions (PPIs) represents a sophisticated mechanism of action for bioactive peptides. A prominent example within the hexapeptide class is the inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a core mechanism for neurotransmitter-inhibiting peptides. encyclopedia.pub This action is extensively documented for Acetyl Hexapeptide-3 (also known as Argireline). corepeptides.combiotechpeptides.comnih.gov
Acetyl Hexapeptide-3 is a synthetic peptide chemically derived from the N-terminal end of the SNAP-25 protein, which is a key component of the SNARE complex. nih.govtaylorandfrancis.com The SNARE complex, which also includes syntaxin (B1175090) and VAMP (vesicle-associated membrane protein), is essential for mediating the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, a critical step for muscle contraction. biotechpeptides.com Acetyl Hexapeptide-3 competes with SNAP-25 for a position in the SNARE complex, thereby destabilizing its formation. biotechpeptides.combiotechpeptides.com This interference interrupts the release of neurotransmitters like acetylcholine, leading to a reduction in muscle cell contraction. biotechpeptides.comwikipedia.org This specific PPI modulation serves as a clear example of how a hexapeptide can exert a potent biological effect by physically obstructing the formation of a functional protein complex.
Intracellular Signaling Cascades Modulated by this compound
The interaction of this compound with its molecular targets, particularly GPCRs and aGPCRs, necessarily initiates a series of intracellular signaling cascades. When a ligand binds to a GPCR, it triggers the activation of associated G-proteins, which then modulate the activity of downstream effector proteins like adenylyl cyclase or phospholipase C, leading to changes in second messenger concentrations (e.g., cAMP, IP3, DAG) and the activation of various protein kinases.
While the specific downstream pathways activated by this compound are not fully elucidated in the available literature, its targeting of aGPCRs in keratinocytes suggests a role in modulating pathways critical for differentiation, such as those controlled by the Gα13 subunit. biorxiv.org The broader family of bioactive peptides is known to influence a wide array of signaling pathways. For instance, other peptides have been shown to modulate key cascades involved in inflammation, cell growth, and tissue repair, including:
NF-κB and Toll-like receptor signaling peptidesciences.com
TGF-β pathway peptidesciences.com
PI3K/Akt/eNOS pathway peptidesciences.com
Nrf2 antioxidant response (as seen with Hexapeptide-11) nih.gov
Therefore, it is plausible that this compound, through its primary interactions at the cell surface, triggers a complex network of intracellular signals that ultimately orchestrate its effects on ECM synthesis, enzyme activity, and cellular differentiation.
Upstream and Downstream Signaling Events Triggered by this compound
This compound is reported to exert its effects by targeting G-Protein-Coupled Receptors (GPCRs), a large and diverse family of transmembrane receptors that play a pivotal role in signal transduction. ci.guide Specifically, studies suggest that this compound interacts with a subtype of this family known as Adhesion G-Protein-Coupled Receptors (aGPCRs), which are expressed in skin keratinocytes and are involved in the regulation of epidermal differentiation. ci.guide
Adhesion GPCRs are characterized by their large extracellular domains that can mediate cell-cell and cell-matrix interactions. Upon activation, they can couple to various heterotrimeric G proteins to initiate downstream signaling cascades. While the specific aGPCR that this compound binds to has not been definitively identified in publicly available research, the signaling pathways of relevant aGPCRs in keratinocytes offer insights into potential mechanisms. For instance, aGPCRs like GPR115 (ADGRF4) and ADGRL2 are known to be involved in epidermal differentiation. nih.govnih.govbiorxiv.orgresearchgate.netmdpi.comnih.govresearchgate.net The activation of certain aGPCRs can lead to the engagement of Gα proteins such as Gα13, which is required for epidermal differentiation. biorxiv.orgnih.govresearchgate.net Other GPCRs in keratinocytes can signal through Gαs and Gαi pathways, which in turn modulate intracellular levels of cyclic AMP (cAMP), a critical second messenger that regulates keratinocyte proliferation and differentiation. mdpi.commdpi.com
The potential downstream signaling events following the binding of this compound to an aGPCR could therefore involve the modulation of these G-protein pathways, leading to changes in gene expression and cellular behavior associated with epidermal homeostasis.
Gene Expression and Proteomic Profiling in Response to this compound
Detailed transcriptomic or proteomic studies specifically analyzing the global changes in gene and protein expression in response to this compound treatment are not extensively available in the public domain. However, by understanding its target receptors and implicated biological processes, potential gene and protein expression changes can be inferred.
Given that this compound is involved in epidermal differentiation, it is plausible that it could modulate the expression of genes and proteins crucial for this process. Transcriptomic analyses of human keratinocytes have identified numerous genes that are differentially regulated during differentiation, including those encoding for structural proteins, enzymes, and signaling molecules. mdpi.comholostem.comresearchgate.netnih.govnih.gov For example, the expression of various keratins, involucrin, loricrin, and filaggrin are tightly regulated as keratinocytes move from the basal to the outer layers of the epidermis.
Proteomic analyses of skin cells provide a comprehensive view of the proteins present and their modifications, which are critical for cellular function. nih.govnih.govunifr.ch Treatment with a bioactive peptide like this compound could potentially alter the proteomic landscape of keratinocytes to favor a differentiation-promoting state. Mass spectrometry-based proteomics is a powerful tool to identify and quantify such changes. researchgate.netgenesispub.org Future research employing these techniques will be invaluable in creating a detailed profile of the molecular changes induced by this compound.
Cellular Communication Pathways Enhanced by this compound
This compound is suggested to enhance cellular communication, a fundamental process for tissue homeostasis and function. researchgate.net In the skin, intercellular communication is vital for coordinating processes like proliferation, differentiation, and migration. This communication occurs through direct cell-cell contact, involving structures like gap junctions and adhesion molecules, and through the secretion of signaling molecules.
Gap junctions are channels formed by connexin proteins that allow the direct passage of small molecules and ions between adjacent cells, thereby coordinating their activities. mdpi.commdpi.comnih.govub.edunih.gov The function of these junctions is critical in the epidermis. While direct evidence of this compound modulating connexin expression or gap junctional intercellular communication (GJIC) is lacking, its role in epidermal differentiation suggests a potential influence on these pathways.
Cell adhesion molecules (CAMs) are also crucial for intercellular communication, mediating physical connections between cells and participating in signal transduction. As this compound targets aGPCRs, which themselves have adhesive functions, it is conceivable that it could influence the expression or function of other CAMs, thereby strengthening intercellular cohesion and communication.
Cellular and Subcellular Localization Studies of this compound
The efficacy of a bioactive peptide is often dependent on its ability to reach its target site, which may be on the cell surface or within the cell.
This compound Uptake and Translocation Mechanisms
The mechanism by which this compound is taken up by cells and translocates across the cell membrane has not been specifically detailed in available literature. The physicochemical properties of a peptide, such as its size, charge, and hydrophobicity, are key determinants of its ability to penetrate the skin and be internalized by cells. nih.govresearchgate.netnih.govacademie-sciences.fr
Many short peptides, particularly those with a net positive charge, can act as cell-penetrating peptides (CPPs), which can cross cellular membranes through various mechanisms, including direct translocation or endocytosis. nih.gov Without the specific amino acid sequence and resulting physicochemical properties of this compound, its classification as a CPP and its precise uptake mechanism remain speculative. Studies using fluorescently labeled this compound would be necessary to track its interaction with the cell membrane and subsequent internalization. nih.govnih.gov
Intracellular Distribution and Compartmentalization of this compound
Following cellular uptake, the intracellular fate of a peptide determines its ability to interact with its target. There is currently a lack of specific studies on the intracellular distribution and compartmentalization of this compound.
If this compound acts solely on its cell surface receptor (aGPCR), significant intracellular accumulation might not be necessary. However, some peptides are known to be internalized along with their receptors or can have intracellular targets. Techniques such as confocal microscopy using a fluorescently-tagged version of this compound would be required to visualize its subcellular localization. researchgate.netnih.govresearchgate.netnih.govacs.org Such studies could reveal whether the peptide remains at the plasma membrane, is trafficked to endosomes or lysosomes, or reaches other cellular compartments like the cytoplasm or the nucleus. nih.govnih.govnih.govbiorxiv.org Understanding the intracellular journey of this compound is a key area for future research to fully comprehend its biological activity.
Preclinical Investigation and Functional Genomics of Hexapeptide 33
In Vitro Cellular Models for Hexapeptide-33 Efficacy Assessment
In vitro studies provide a controlled environment to investigate the direct effects of this compound on specific cell types and biological processes. These models are fundamental for initial efficacy screening and for understanding the molecular pathways modulated by the peptide.
Cell Viability and Proliferation Assays with this compound in Keratinocytes and Fibroblasts
The impact of peptides on the viability and proliferation of skin cells, such as keratinocytes and fibroblasts, is a primary indicator of their potential for skin repair and regeneration. Various studies have employed colorimetric assays, like the MTT or XTT assays, to quantify these effects.
One study investigated a hexapeptide, with the sequence RDKVYR, and its pro-proliferative activity on human fibroblast (46BR.1N) and keratinocyte (HaCaT) cell lines. mdpi.com The results indicated a statistically significant increase in the proliferation of both cell types. mdpi.com For fibroblasts, proliferation increased by 20–40% at concentrations of 0.1–100 µg/mL after 48 hours and at 0.1–25 µg/mL after 72 hours. mdpi.com Keratinocytes showed a 20–50% increase in proliferation at concentrations of 0.1 and 1 µg/mL after 48 hours and at 0.1 µg/mL after 72 hours. mdpi.com
Another hexapeptide, with the sequence PRGPRP, was observed to stimulate the growth of normal diploid fibroblasts while exhibiting toxicity towards cancer cells. nih.gov Morphological analysis showed that PRGPRP increased the confluent cell density of these fibroblasts. nih.gov
In contrast, a study on Acetyl Hexapeptide-8 found that it had an antiproliferative effect on human epidermal fibroblasts at higher concentrations, with a 67% inhibition of proliferation observed at 100 µM. cir-safety.org
The table below summarizes the proliferative effects of different hexapeptides on fibroblasts and keratinocytes.
| Peptide Sequence | Cell Line | Concentration | Time Point | Proliferation Effect |
| RDKVYR | 46BR.1N Fibroblasts | 0.1–100 µg/mL | 48 hours | 20–40% increase |
| RDKVYR | 46BR.1N Fibroblasts | 0.1–25 µg/mL | 72 hours | 20–40% increase |
| RDKVYR | HaCaT Keratinocytes | 0.1 and 1 µg/mL | 48 hours | 20–50% increase |
| RDKVYR | HaCaT Keratinocytes | 0.1 µg/mL | 72 hours | 20–50% increase |
| PRGPRP | Normal Diploid Fibroblasts | Not specified | Not specified | Increased confluent cell density |
| Acetyl Hexapeptide-8 | Human Epidermal Fibroblasts | 100 µM | 48 hours | 67% inhibition |
Functional Assays for this compound-Induced Cellular Responses, e.g., cell adhesion, migration, angiogenesis
Beyond proliferation, the functional responses of cells to peptide treatment are crucial for tissue repair processes. These responses include cell adhesion, migration, and angiogenesis (the formation of new blood vessels).
A study on a hexapeptide conjugate (CTEN2) derived from tenascin X demonstrated its pro-migratory activity on both human keratinocytes and fibroblasts in an in vitro scratch assay. plos.org At a concentration of 25 μg/mL, the peptide conjugate stimulated the migration of both cell types over a 24-hour period. plos.org
The RGD (Arginine-Glycine-Aspartic acid) tripeptide sequence is a well-known cell adhesion motif found in many extracellular matrix (ECM) proteins. mdpi.com Peptides containing this sequence are known to promote cell adhesion. mdpi.com While not all hexapeptides contain this specific sequence, their ability to influence cell adhesion can be a key aspect of their function. For instance, the GFOGER sequence, found in collagen, is a high-affinity binding site for integrins and promotes cell adhesion. mdpi.com
Angiogenesis is another critical process in wound healing. frontiersin.org Peptides can mimic vascular endothelial growth factor (VEGF) to promote angiogenesis. frontiersin.org One such well-characterized pro-angiogenic peptide is QK, which mimics the binding of VEGF to its receptor. frontiersin.org
The table below outlines the functional effects of various peptides on cellular responses.
| Peptide/Sequence | Cellular Response | Cell Type(s) | Key Finding |
| CTEN2 (hexapeptide conjugate) | Migration | Keratinocytes, Fibroblasts | Stimulated migration at 25 μg/mL. plos.org |
| RGD sequence | Adhesion | Various | Promotes cell adhesion by binding to integrins. mdpi.com |
| GFOGER sequence | Adhesion | Various | High-affinity binding site for integrins, promoting cell adhesion. mdpi.com |
| QK peptide | Angiogenesis | Endothelial cells | Mimics VEGF, promoting chemotaxis, invasion, and capillary sprouting. frontiersin.org |
High-Throughput Screening (HTS) Methodologies for this compound Activity
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activities. numberanalytics.com This methodology is particularly useful for discovering novel peptide inhibitors or activators of specific cellular targets. nih.gov
One approach involves using protein microarrays to screen peptide libraries. nih.gov For example, an integrin αvβ3 microarray was used to screen a positional scanning synthetic peptide combinatorial library (PS-SPCL) to identify new peptide ligands. nih.gov This chip-based system allowed for the simultaneous and high-throughput screening of peptide sublibraries in a competitive inhibition assay. nih.govresearchgate.net
Another HTS method utilizes reporter gene-based stable cell lines. mdpi.com This approach can be used to screen for peptides with specific activities, such as antioxidant or immunomodulatory effects. mdpi.com For instance, a reporter gene assay was used to screen for peptides with antioxidant activity by measuring the activation of the Nrf2-ARE pathway. mdpi.com
HTS methodologies often involve several key principles:
Miniaturization: Using small volumes of reagents and samples to reduce costs and increase throughput. numberanalytics.com
Automation: Employing robotic systems for liquid handling, plate reading, and data acquisition to increase speed and reproducibility. youtube.com
Parallelization: Testing many compounds simultaneously. numberanalytics.com
Advanced In Vivo Preclinical Models for this compound Research (excluding clinical human trials)
In vivo models are essential for evaluating the efficacy of a compound in a complex biological system, providing insights that cannot be obtained from in vitro studies alone.
Development and Validation of Animal Models for this compound Studies (e.g., wound healing models)
Animal models are widely used to study the various phases of wound healing, including inflammation, proliferation, and remodeling. nih.gov Common models include incisional, excisional, and burn wounds created on animals such as mice, rats, rabbits, and pigs. nih.govresearchgate.net The choice of animal model often depends on the specific research question, as there are differences in skin architecture and healing processes between species and humans. nih.gov
For instance, a study on the hexapeptide RDKVYR used an ear pinna injury model in mice (BALB/c and C57BL/6 strains) to assess its tissue repair capabilities. mdpi.com The results showed a moderate promotion of tissue repair compared to the control group. mdpi.com
The development of impaired wound healing models, such as those in diabetic or aged animals, is crucial for testing therapies intended for chronic wounds. mdpi.com For example, db/db mice are a common model for diabetic wound healing studies. mdpi.com
Morphological and Histopathological Evaluations in this compound Treated Models
Following treatment in an in vivo model, morphological and histopathological analyses are performed to assess the quality of tissue repair. This typically involves collecting tissue biopsies for histological staining and examination.
For example, in a study evaluating a formulation with 10% acetyl hexapeptide-8 in mice, histological analysis showed that the skin of treated mice was thicker with a greater number of collagen fibers compared to the aged model group. mdpi.comcir-safety.org Specifically, an increase in type I collagen and a decrease in type III collagen were observed. mdpi.com
Immunohistochemistry can be used to detect the expression of specific proteins, such as inflammatory markers or growth factors, within the healing tissue. researchgate.net For instance, immunofluorescence can be used to evaluate the infiltration of specific immune cells, like mast cells and CD4+ T cells. researchgate.net
Gene Knockout/Knockdown Studies to Elucidate this compound Pathways (e.g., HSF1/HSP70 pathway if applicable)
While specific gene knockout or knockdown studies exclusively targeting this compound are not extensively detailed in publicly available literature, the functional pathways it influences can be inferred from studies on analogous bioactive peptides. Research indicates a significant interaction between a bioactive hexapeptide and the Heat Shock Factor 1 (HSF1)/Heat Shock Protein 70 (HSP70) signaling pathway. tandfonline.com This pathway is a critical component of the cellular stress response, responsible for maintaining protein homeostasis (proteostasis). researchgate.net
HSF1 is the primary transcription factor that regulates the expression of heat shock proteins (HSPs), including HSP70, in response to various stressors. ijbs.com Under normal conditions, HSF1 is kept in an inactive state. researchgate.net Upon stress, it trimerizes, binds to heat shock elements (HSEs) in the DNA, and initiates the transcription of HSPs. ijbs.com HSP70 functions as a molecular chaperone, assisting in the proper folding of nascent proteins, refolding of misfolded proteins, and targeting aggregated proteins for degradation. acs.orgmdpi.com The interaction between HSF1 and HSP70 forms a negative feedback loop, where HSP70 binds to HSF1 to inhibit its activity, thus ceasing HSP transcription once cellular homeostasis is restored. ijbs.com
In the context of oncology research, one study demonstrated that a bioactive hexapeptide could reduce the resistance of ovarian cancer cells to cisplatin (B142131) (DDP) by affecting the HSF1/HSP70 signaling pathway. tandfonline.com This suggests that the hexapeptide may modulate the protective mechanisms that cancer cells employ to survive chemotherapy, in which the HSF1/HSP70 pathway plays a crucial role. wikipedia.org HSP70 is known to directly inhibit apoptosis, and its overexpression in cancer cells is linked to tumorigenesis and resistance to treatment. wikipedia.org By influencing this pathway, the hexapeptide could potentially reverse this resistance.
Further research, including targeted gene knockdown of HSF1 or HSP70 in the presence of this compound, would be required to precisely elucidate the peptide's mechanism of action and validate its role as a modulator of this critical cellular pathway.
Table 1: Key Proteins in the HSF1/HSP70 Pathway
| Protein | Primary Function | Role in Cellular Processes |
| HSF1 (Heat Shock Factor 1) | Master transcriptional regulator of the heat shock response. researchgate.netijbs.com | Activates transcription of Heat Shock Proteins (HSPs) under stress; involved in cell cycle regulation, cell death pathways, and metabolism. researchgate.net |
| HSP70 (Heat Shock Protein 70) | Molecular chaperone. acs.orgmdpi.com | Prevents protein aggregation, assists in protein folding, directly inhibits apoptosis, and is involved in immune responses. acs.orgwikipedia.orgeir-isei.de |
Pharmacokinetic and Pharmacodynamic Principles in Preclinical this compound Research
The preclinical evaluation of peptides like this compound involves a thorough investigation of their pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These characteristics determine the compound's journey through a biological system and are fundamental to understanding its potential efficacy. Peptides, in general, present unique challenges and properties compared to small molecules, such as lower membrane permeability and susceptibility to enzymatic degradation. nih.gov
Absorption and Distribution Characteristics of this compound in Research Models
The absorption and distribution of a peptide are largely dictated by its physicochemical properties, such as molecular weight, lipophilicity, and charge. Bioactive peptides like this compound are noted for having a small molecular weight, which can facilitate easier absorption and enhance skin permeability. genscript.com However, peptides are also inherently prone to challenges like low permeability across biological membranes due to a high capacity for hydrogen bonding and limited lipophilicity. nih.gov
In vitro models, such as the Caco-2 cell line derived from human colon adenocarcinoma, are widely used to predict intestinal absorption. acs.org These cells differentiate to form a monolayer that mimics the intestinal epithelium. acs.org Studies on hexapeptide endothelin antagonists, which are structurally analogous compounds, have demonstrated low but measurable permeability in this model, suggesting the potential for some intestinal absorption. acs.org The permeability can be influenced by modifications that enhance lipophilicity. acs.org
Table 2: Caco-2 Permeability of Analogous Hexapeptide Endothelin Antagonists
| Compound | Description | Permeability (cm/min) |
| Compound 2 | Ac-dDip¹⁶-Leu-Asp-Ile-Ile-Trp²¹ | ~2.0 x 10⁻⁴ |
| Compound 3 | Ac-dBhg¹⁶-Leu-Asp-Ile-Ile-Trp²¹ | Data not specified, but used as base for analogs |
| Compound 13 | Analog of Compound 3 | Data not specified, but examined in model |
| Compound 15 | Analog of Compound 3 (N-methylated) | ~6.3 x 10⁻⁴ |
| Data from a study on endothelin antagonists, illustrating permeability principles for hexapeptides. acs.org |
Once absorbed into systemic circulation, the peptide's distribution is investigated. Preclinical biodistribution studies in animal models, often using radiolabeled peptides, reveal the extent to which the compound reaches various tissues and organs. For instance, a study on a growth hormone-releasing hexapeptide administered intravenously to rats showed distribution to the large intestine, which aligns with its proposed metabolic and excretion pathways. nih.gov Another study on a different peptide, [¹²⁵I]-CIGB-814, found wide distribution in the stomach and small intestine, with high concentrations also noted in the thyroid and kidneys. nih.gov
Bioengineering and Advanced Delivery Systems for Hexapeptide 33 Research
Peptide Engineering Strategies for Enhancing Hexapeptide-33 Properties
Peptide engineering offers a powerful approach to improve the intrinsic properties of this compound, focusing on modifications that enhance its ability to permeate biological membranes.
The large molecular weight and hydrophilic nature of many peptides, including hexapeptides, can limit their permeation through the lipophilic stratum corneum of the skin. biorxiv.org To address this, researchers are exploring various molecular modifications. One key strategy involves altering the peptide's structure to increase its lipophilicity. biorxiv.orggoogle.com This can be achieved by adding hydrophobic moieties, such as fatty acids, to the peptide sequence. researchgate.net For instance, the attachment of palmitic acid to a peptide can significantly increase its lipophilicity and subsequent skin penetration. mdpi.com
Another approach is to modify the peptide to reduce the formation of zwitterions, which are molecules with both positive and negative charges that can hinder skin permeation. mdpi.comresearchgate.net Chemical modifications, such as esterification of carboxylic acid groups, can decrease the zwitterionic character of a peptide and thereby improve its permeability. researchgate.net Studies on analogs of the hexapeptide Argireline have shown that such structural changes can lead to significantly enhanced skin permeation. mdpi.com
Furthermore, strategies like peptide cyclization and the incorporation of non-canonical amino acids are being investigated to create more rigid and stable peptide structures that may exhibit improved permeability. tandfonline.com
To systematically enhance the delivery of hexapeptide analogs, researchers have focused on increasing lipophilicity and reducing zwitterionic properties. researchgate.net A study on Argireline (Arg0), a hexapeptide, and its synthesized analogs (Arg1, Arg2, and Arg3) demonstrated the effectiveness of this approach. mdpi.comresearchgate.net
The analogs were designed with increasing lipophilicity and reduced zwitterionic character through esterification and other functional group modifications. mdpi.comresearchgate.net The results showed that Arg2 and Arg3 had markedly improved permeation through human skin compared to the original peptide, Arg0. researchgate.net This enhanced permeation is attributed to their increased lipophilicity and decreased charge, which facilitates passage through the lipid-rich environment of the skin. biorxiv.org
The following table summarizes the modifications and their impact on permeation for the studied hexapeptide analogs.
| Peptide Analog | Modifications | Impact on Permeation |
| Arg0 (Parent) | None | Poor skin permeation due to high hydrophilicity and zwitterionic nature. researchgate.net |
| Arg1 | Esterification of carboxylic acids. researchgate.net | Moderate improvement in permeation. |
| Arg2 | Esterification and modification of the guanidine (B92328) group. researchgate.net | Significant enhancement in skin permeation. researchgate.net |
| Arg3 | Esterification and other structural modifications. researchgate.net | Most effective permeation through the skin. researchgate.net |
These findings underscore the potential of targeted chemical modifications to overcome the delivery challenges associated with hexapeptides in research settings. mdpi.comresearchgate.net
Development of Nanoparticle and Encapsulation Systems for this compound
Encapsulating this compound within nanoparticle systems is a promising strategy to protect it from degradation, improve its stability, and facilitate its delivery across biological barriers. frontiersin.orgfrontiersin.org
Liposomes and niosomes are vesicular systems that can encapsulate both hydrophilic and lipophilic compounds, making them suitable carriers for peptides. frontiersin.orgnih.gov Liposomes, which are composed of phospholipids, have been shown to enhance the stability and delivery of various bioactive peptides. frontiersin.org For instance, encapsulating a milk-derived hexapeptide (RLSFNP) in liposomes demonstrated sustained release and the ability to be directly absorbed by cells. frontiersin.org Niosomes, which are non-ionic surfactant-based vesicles, offer an alternative with potential advantages in terms of cost and stability. mdpi.com These nano-systems can improve the skin permeation of encapsulated peptides and protect them from enzymatic degradation. nih.govresearchgate.net
Research has explored the use of these carriers to improve the efficacy of various peptides for cosmetic and therapeutic applications. mdpi.comresearchgate.net The encapsulation efficiency and release characteristics can be tuned by modifying the composition and preparation methods of the liposomes or niosomes. rsc.org
| Carrier System | Composition | Advantages for Peptide Delivery | Research Findings |
| Liposomes | Phospholipid bilayers | Biocompatible, can encapsulate hydrophilic and lipophilic peptides, protects from degradation, enhances skin permeation. frontiersin.orgfrontiersin.org | Encapsulation of a hexapeptide (RLSFNP) showed sustained release and cellular uptake. frontiersin.org |
| Niosomes | Non-ionic surfactants | Cost-effective, stable, can improve skin penetration of encapsulated compounds. mdpi.com | Formulations with niosomes have shown anti-aging properties by delivering bioactive compounds. mdpi.com |
Hydrogels are three-dimensional polymer networks that can hold large amounts of water, making them highly biocompatible. researchgate.netdovepress.com They can be designed to be injectable and respond to specific stimuli, such as pH, for controlled drug release. researchgate.netresearchgate.net Self-assembling peptide hydrogels are particularly interesting for drug delivery as they can be formed in situ under physiological conditions. researchgate.net
Hydrogels can serve as a reservoir for this compound, providing sustained release at the target site. acs.org For example, a pH-sensitive hexapeptide hydrogel was designed to degrade in the acidic microenvironment of a tumor, releasing the encapsulated drug. researchgate.net In another study, a silk fibroin hydrogel was used to control the release of a protein conjugated with a silk-mimetic hexapeptide. nih.gov These systems can protect the peptide from degradation and enhance its therapeutic effect. researchgate.netacs.org
Targeted Delivery Approaches for this compound in Research Models
Targeted delivery aims to increase the concentration of this compound at its site of action, thereby enhancing its efficacy and reducing potential off-target effects. This can be achieved by functionalizing delivery systems with targeting ligands that recognize specific receptors on target cells or tissues. nih.gov
Phage display is a powerful technique used to identify peptide ligands that bind with high affinity to specific cellular receptors. nih.gov These targeting peptides can then be conjugated to drug delivery systems, such as nanoparticles or polymers, to direct them to the desired location. nih.gov For example, peptide-functionalized nanoparticles have been developed for targeted drug delivery to the brain. researchgate.net
Another strategy involves using cell-penetrating peptides (CPPs), which are short peptides that can facilitate the cellular uptake of various molecular cargoes, including other peptides. mdpi.com By conjugating this compound to a CPP, its intracellular delivery can be significantly improved. The design of these CPPs can be optimized by considering factors such as charge, amphipathicity, and structure to enhance their penetration efficiency. mdpi.com
Bioconjugation Techniques for this compound Labeling and Tracking
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, such as a peptide. thermofisher.com In the context of this compound research, bioconjugation is a critical tool for elucidating its biological pathway, mechanism of action, and localization within complex biological systems like the skin. By attaching a detectable label (e.g., a fluorophore, a radioisotope, or a tag like biotin) to the peptide, researchers can track its journey, quantify its uptake, and visualize its interaction with cellular components. The primary amino groups, such as the ε-amine of lysine (B10760008) residues or the α-amine at the N-terminus, are common targets for conjugation due to their accessibility. nih.gov While specific bioconjugation studies on this compound are not extensively documented in publicly available literature, the established methodologies for other peptides of similar size and function provide a clear framework for its potential labeling and tracking.
Fluorescent Labeling
Fluorescent labeling is a widely used technique to visualize and track peptides in real-time. This involves conjugating a fluorescent dye (fluorophore) to the peptide, which then allows for its detection using methods like fluorescence microscopy, confocal laser scanning microscopy (CLSM), and flow cytometry. mdpi.comnih.gov For this compound, this would enable researchers to visually track its penetration through the layers of the skin, observe its uptake by skin cells such as keratinocytes or fibroblasts, and determine its subcellular localization. mdpi.comresearchgate.net
The choice of fluorophore is critical, as the label itself can alter the peptide's physicochemical properties and biological activity. researchgate.net Factors such as the dye's size, charge, and hydrophobicity must be considered. researchgate.net Common fluorescent dyes for peptide labeling include Fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives like TAMRA, and cyanine (B1664457) dyes (e.g., Cy3, Cy5). nih.gov
Table 1: Common Fluorescent Dyes for Peptide Labeling
| Dye Name | Full Name | Excitation (nm) | Emission (nm) | Characteristics |
|---|---|---|---|---|
| FITC | Fluorescein isothiocyanate | ~490 | ~520 | Widely used, bright green fluorescence, pH-sensitive. |
| 5-FAM | 5-Carboxyfluorescein | ~492 | ~517 | A common fluorescein derivative used for stable amide bond formation. nih.gov |
| TAMRA | Carboxytetramethylrhodamine | ~543 | ~572 | Bright, photostable red-orange fluorescence, less pH-sensitive than FITC. nih.gov |
| Cy3 | Cyanine 3 | ~550 | ~570 | Intense orange fluorescence, highly photostable. nih.gov |
| Cy5 | Cyanine 5 | ~650 | ~670 | Far-red fluorescence, minimizes background autofluorescence from biological samples. nih.gov |
| Alexa Fluor 488 | - | ~495 | ~519 | Bright, photostable, and pH-insensitive alternative to FITC. diva-portal.org |
This table is generated based on data from multiple sources. nih.govdiva-portal.org
Research Application: Tracking Skin Penetration
A key research question for cosmetic peptides like this compound is their ability to penetrate the stratum corneum and reach deeper skin layers. Fluorescently labeled this compound could be applied topically to ex vivo human skin models mounted on Franz diffusion cells. mdpi.comresearchgate.net Using CLSM, the depth and pattern of peptide penetration could be visualized over time.
Table 2: Hypothetical Research Findings from Fluorescent Labeling of this compound
| Time Point | Observation | Interpretation |
|---|---|---|
| 1 Hour | Fluorescence detected primarily in the upper layers of the stratum corneum. | Initial adhesion and slow diffusion into the skin's outermost barrier. |
| 6 Hours | Signal observed throughout the stratum corneum and entering the viable epidermis. | Successful penetration of the primary skin barrier. |
| 24 Hours | Fluorescence localized within keratinocytes of the epidermis and potentially in the upper dermis. | The peptide reaches its target cells and may interact with dermal components. |
Biotinylation
Biotinylation is the process of attaching biotin (B1667282), a B-vitamin, to a molecule. The extremely high affinity between biotin and proteins like avidin (B1170675) or streptavidin forms the basis for numerous detection and purification applications. nih.gov Biotinylating this compound would create a powerful tool for studying its interactions and quantifying its presence.
Labeled peptides can be used in pull-down assays to identify binding partners (e.g., cell surface receptors). After incubating biotinylated this compound with cell lysates, streptavidin-coated beads can be used to "pull down" the peptide along with any bound proteins for identification via mass spectrometry. Furthermore, biotinylation allows for sensitive detection in immunoassays (like ELISA) and enables quantification of cellular uptake. researchgate.net
Table 3: Common Biotinylation Reagents for Peptides
| Reagent | Reactive Group | Target Functional Group | Characteristics |
|---|---|---|---|
| NHS-Biotin | N-hydroxysuccinimide ester | Primary amines (-NH₂) | Most common method for labeling lysine residues or the N-terminus. |
| Maleimide-Biotin | Maleimide | Sulfhydryls (-SH) | Specific for cysteine residues, allowing for highly targeted labeling. |
| Hydrazide-Biotin | Hydrazide | Carbonyls (aldehydes/ketones) | Used for labeling glycosylated peptides or peptides modified to contain an aldehyde. |
This table is generated based on general bioconjugation principles. thermofisher.com
Research Application: Quantifying Cellular Uptake
To understand the efficacy of this compound, it is crucial to determine the amount that enters target cells. Human skin fibroblasts could be incubated with biotinylated this compound. After incubation, the cells are lysed, and the lysate is analyzed. By using streptavidin-conjugated enzymes or fluorophores, the amount of internalized peptide can be accurately measured and compared across different conditions. nih.govresearchgate.net
| At 4°C | 10 ± 2 | Uptake is energy-dependent, as it is significantly reduced at low temperatures. |
Radiolabeling
Radiolabeling involves incorporating a radioactive isotope into a peptide's structure, allowing for highly sensitive detection and quantification using techniques like scintillation counting, autoradiography, or in vivo imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govacs.org This method is the gold standard for pharmacokinetic studies, providing precise data on the absorption, distribution, metabolism, and excretion (ADME) of a peptide.
For small peptides like this compound, radionuclides with suitable half-lives are chosen, such as Technetium-99m (⁹⁹ᵐTc) for SPECT or Fluorine-18 (¹⁸F) for PET. nih.govrsc.org The radionuclide is typically attached via a bifunctional chelating agent (for radiometals like ⁹⁹ᵐTc) or a prosthetic group (for non-metals like ¹⁸F) that is first conjugated to the peptide. rsc.orgmdpi.com
Table 5: Common Radionuclides and Chelators for Peptide Labeling
| Radionuclide | Imaging Modality | Half-Life | Common Chelator/Prosthetic Group |
|---|---|---|---|
| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | MAG3, HYNIC |
| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) |
| Gallium-68 (⁶⁸Ga) | PET | 68 minutes | DOTA, NOTA |
| Yttrium-90 (⁹⁰Y) | Therapy/Imaging | 64.1 hours | DOTA |
| Lutetium-177 (¹⁷⁷Lu) | Therapy/Imaging | 6.7 days | DOTA |
This table is generated based on data from multiple sources. nih.govacs.orgrsc.orgmdpi.comiaea.org
Research Application: In Vivo Biodistribution
To assess the systemic exposure and tissue distribution after topical application, radiolabeled this compound could be applied to the skin of an animal model. At various time points, tissues of interest (skin layers, blood, liver, kidneys) would be harvested and their radioactivity measured. nih.gov This provides quantitative data on how much peptide penetrates the skin and enters systemic circulation, and where it accumulates.
Table 6: Hypothetical Biodistribution Data for Radiolabeled this compound (% Injected Dose/Gram Tissue)
| Tissue | 1 Hour Post-Application | 4 Hours Post-Application | 24 Hours Post-Application |
|---|---|---|---|
| Application Site (Skin) | 85.0 ± 5.2 | 60.1 ± 4.5 | 25.3 ± 3.1 |
| Blood | 0.1 ± 0.02 | 0.5 ± 0.05 | 0.2 ± 0.03 |
| Liver | 0.2 ± 0.03 | 1.0 ± 0.1 | 0.8 ± 0.09 |
| Kidney | 0.3 ± 0.04 | 1.5 ± 0.2 | 1.1 ± 0.15 |
Emerging Research Areas and Future Trajectories for Hexapeptide 33
Discovery of Novel Biological Functions and Phenotypes Modulated by Hexapeptide-33
Initially recognized for its role in skincare, emerging research is beginning to uncover a broader range of biological activities for this compound, including anti-inflammatory and antioxidant functions. While primarily utilized in cosmetics for its skin conditioning and protective properties, the underlying mechanisms suggest a more complex interaction with cellular processes. incibeauty.comcosmileeurope.eu
Anti-inflammatory and Antioxidant Properties:
This compound is described as an antioxidant that inhibits oxidation and rancidity by counteracting reactions promoted by oxygen. incibeauty.com This function is crucial for protecting the skin from external harmful factors. incibeauty.com Its antioxidant role is further supported by its ability to inhibit the activity of tyrosinase and the production of melanin (B1238610). motifbiotech.com
Some studies on other hexapeptides, such as the amyloidogenic hexapeptide amylin28-33, have demonstrated significant systemic anti-inflammatory properties. In murine models of sepsis, this related peptide decreased illness severity, mortality, and the expression of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine IL-10. nih.govresearchgate.net While not directly this compound, these findings suggest that the hexapeptide structure can possess potent immunomodulatory capabilities, warranting further investigation into this compound's specific anti-inflammatory potential.
Beyond its antioxidant capacity, this compound is known to stimulate angiogenesis, cell migration, and collagen synthesis, which contributes to its wound-healing and anti-aging effects. motifbiotech.comcreative-peptides.com It is also marketed under the trade name W3 peptide for its claimed benefits in whitening, wrinkle-smoothing, and wound repair. inci.guideulprospector.comunifect.com
The table below summarizes the reported biological functions of this compound.
| Function | Description | Source |
| Antioxidant | Inhibits reactions favored by oxygen, thus preventing oxidation. incibeauty.com It also inhibits tyrosinase activity and melanin production. motifbiotech.com | incibeauty.commotifbiotech.com |
| Skin Conditioning | Maintains the skin in good condition. incibeauty.comcosmileeurope.eu | incibeauty.comcosmileeurope.eu |
| Skin Protecting | Helps to protect the skin from the harmful effects of external factors. incibeauty.comcosmileeurope.eu | incibeauty.comcosmileeurope.eu |
| Cell Migration & Collagen Synthesis | Promotes cell migration and the synthesis of collagen I. creative-peptides.com | creative-peptides.com |
| Wound Healing | Assists in the wound healing process. ulprospector.comunifect.com | ulprospector.comunifect.com |
| Skin Whitening | Has a demonstrated skin whitening effect. ulprospector.comunifect.com | ulprospector.comunifect.com |
| Wrinkle Reduction | Helps to reduce wrinkles. ulprospector.comunifect.com | ulprospector.comunifect.com |
Integration of this compound in Systems Biology and Network Pharmacology Approaches
The multifaceted activities of this compound make it a prime candidate for investigation using systems biology and network pharmacology. These approaches move beyond a "one-target, one-drug" model to a more holistic "network-target, multiple-component" paradigm, which is particularly suited for understanding the complex interactions of peptides. mdpi.comsums.ac.ir
Network pharmacology can be used to construct "protein-compound/disease-gene" networks to elucidate the mechanisms behind the therapeutic actions of substances like this compound. mdpi.com This involves identifying the peptide's molecular targets and understanding how they fit into broader biological pathways and networks. researchgate.net For instance, this compound is known to target G-Protein-Coupled-Receptors (GPCRs), which are widely distributed in human cells and are key to activating intracellular signaling cascades. inci.guidetiffanyandersen.com A network pharmacology approach could map the specific GPCRs and downstream pathways modulated by this compound, providing a deeper understanding of its effects on skin whitening, wrinkle reduction, and wound healing. tiffanyandersen.com
Systems biology integrates data from various "-omics" fields (genomics, proteomics, metabolomics) to model and simulate biological systems. sums.ac.irresearchgate.net By applying these methods, researchers can analyze the global effects of this compound on skin cells, identifying key hubs and modules within the cellular network that are perturbed by the peptide. This can help to uncover novel mechanisms of action and predict potential new applications. For example, a study on other short cationic peptides used network pharmacology to identify key signaling pathways involved in their antimicrobial, antifungal, and anticancer activities. mdpi.com A similar approach for this compound could reveal its involvement in pathways beyond its currently known functions.
Challenges and Unaddressed Questions in this compound Research
Despite its use in cosmetic formulations, several challenges and unanswered questions remain in the research of this compound. A significant portion of the available information comes from manufacturers, and there is a scarcity of independent, peer-reviewed clinical studies to substantiate all of its claimed benefits. ulprospector.compaulaschoice.co.uk
Key challenges and unanswered questions include:
Mechanism of Action: While it is known to target GPCRs, the specific receptor subtypes and the precise downstream signaling pathways that mediate its diverse effects (whitening, anti-wrinkle, wound healing) are not fully elucidated. inci.guidetiffanyandersen.com
Bioavailability and Penetration: The ability of topically applied this compound to penetrate the stratum corneum and reach its target cells in sufficient concentrations to exert its biological effects needs more rigorous investigation.
Comparative Efficacy: There is a lack of comparative studies evaluating the efficacy of this compound against other well-established cosmetic peptides or active ingredients.
Long-term Effects: The long-term consequences of continuous application of this compound on skin health and function are not well-documented in independent scientific literature.
Full Spectrum of Biological Activity: The potential for other biological activities, such as specific anti-inflammatory and antioxidant pathways, remains largely unexplored. nih.govresearchgate.net The research on related hexapeptides suggests a broader potential that has not yet been fully investigated for this compound itself. nih.gov
Prospects for Rational Design of Next-Generation this compound Analogs and Mimetics
The development of next-generation analogs and mimetics of this compound holds significant promise for enhancing its therapeutic and cosmetic properties. Rational design approaches, informed by a deeper understanding of its structure-activity relationships, can lead to new molecules with improved potency, specificity, and stability. americanpharmaceuticalreview.com
Strategies for developing next-generation molecules include:
Peptide Analogs: This involves modifying the amino acid sequence of this compound to enhance its desired properties. For example, substitutions with non-natural amino acids or cyclization of the peptide could increase its resistance to enzymatic degradation and improve its conformational stability. mdpi.com Studies on other cyclic hexapeptides have shown that such modifications can significantly impact their biological activity. nih.govacs.org
Peptidomimetics: These are non-peptide molecules that mimic the three-dimensional structure and functional groups of the parent peptide, allowing them to interact with the same biological targets. americanpharmaceuticalreview.com The design of peptidomimetics often starts with identifying the key pharmacophore of the original peptide—the essential features for its biological activity. americanpharmaceuticalreview.com For this compound, this would involve pinpointing the amino acid residues crucial for its binding to GPCRs.
Computational Modeling and Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to this compound will affect its binding to target receptors. researchgate.net This allows for the virtual screening of large libraries of potential analogs and mimetics before their chemical synthesis, saving time and resources. researchgate.net
The ultimate goal of these rational design strategies is to create new compounds that are more effective, have fewer off-target effects, and possess better drug-like properties (e.g., improved skin penetration and stability) than the original this compound. The development of such next-generation molecules could lead to more advanced and effective treatments for a variety of skin conditions.
Q & A
Basic Research Questions
Q. What standardized assays are recommended to evaluate Hexapeptide-33’s effect on collagen I synthesis in vitro?
- Methodological Answer : Utilize fibroblast cell lines (e.g., human dermal fibroblasts) treated with this compound at varying concentrations (e.g., 1–100 µM). Quantify collagen I via ELISA or Western blot, normalized to total protein content. Include positive controls (e.g., TGF-β) and negative controls (untreated cells). Ensure assays are repeated across multiple passages to assess reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound in laboratory settings?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (e.g., 220 nm) to assess purity (>95% recommended). Confirm molecular weight via mass spectrometry (MALDI-TOF or ESI-MS). Use amino acid analysis to verify sequence accuracy. For counterion quantification (e.g., acetate), follow USP protocols involving ion chromatography or titration methods .
Q. What cell-based models are optimal for studying this compound’s melanogenesis inhibition?
- Methodological Answer : Use human melanoma cell lines (e.g., B16F10 or MNT-1) exposed to UVB radiation or α-MSH to induce melanin synthesis. Measure intracellular tyrosinase activity and melanin content spectrophotometrically. Compare results across 2D monolayers and 3D epidermal models to account for microenvironmental variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound’s wound-healing properties?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability (e.g., subcutaneous vs. topical administration in murine models). Use fluorescently tagged this compound for biodistribution tracking. Validate findings with histological analysis (e.g., Masson’s trichrome for collagen deposition) and correlate with in vitro migration assays (e.g., scratch assay) .
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
- Methodological Answer : Request additional quality control (QC) metrics from suppliers, including peptide content analysis (via UV absorption at 280 nm) and residual TFA quantification (<1% for cell-based assays). For in-house synthesis, optimize solid-phase peptide synthesis (SPPS) protocols with double couplings for problematic residues (e.g., arginine). Use LC-MS for real-time purity monitoring .
Q. How should contradictory data on this compound’s anti-melanogenic mechanisms be addressed?
- Methodological Answer : Perform RNA-seq or qPCR to evaluate expression of melanogenesis-related genes (e.g., MITF, TYR, TRP-1). Compare results across cell types and stimulus conditions (e.g., UV vs. chemical induction). Use small-molecule inhibitors (e.g., SB203580 for p38 MAPK) to dissect signaling pathways. Validate findings with siRNA knockdowns .
Q. What computational tools are suitable for predicting this compound’s interaction with extracellular matrix components?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model peptide interactions with collagen I or integrin receptors. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD values). Cross-reference with mutagenesis studies to identify critical residues .
Methodological Considerations for Data Interpretation
Q. How can researchers distinguish between direct and indirect effects of this compound on cell migration?
- Methodological Answer : Use transwell assays with conditioned media from treated vs. untreated cells to test paracrine signaling. Combine with protease inhibitors (e.g., GM6001) to assess MMP dependency. For direct effects, perform single-cell tracking in microfluidic devices .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, employ mixed-effects models. Report confidence intervals and effect sizes to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
